3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 510735-94-1) is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted at position 5 with a 2-methylpropyl (isobutyl) group and a methoxy (-OCH₃) group at the meta position (C3) of the benzamide ring. Its molecular formula is C₁₄H₁₇N₃O₂S, with a molecular weight of 291.37 g/mol .
Properties
IUPAC Name |
3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)7-12-16-17-14(20-12)15-13(18)10-5-4-6-11(8-10)19-3/h4-6,8-9H,7H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYTIROXVIEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution with 2-Methylpropyl Group: The thiadiazole ring is then alkylated with 2-methylpropyl halide in the presence of a base such as potassium carbonate.
Coupling with 3-Methoxybenzoic Acid: The final step involves coupling the substituted thiadiazole with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzylamine.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared to related derivatives to elucidate structure-activity relationships (SAR). Below is a detailed analysis of key analogs:
Positional Isomers of Methoxy-Substituted Benzamides
- 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 3567-08-6): This positional isomer has a methoxy group at the para position (C4) of the benzamide ring. The molecular weight (327.43 g/mol) differs due to the sulfonamide group in this compound .
- 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4g in ):
This analog substitutes the 2-methylpropyl group with a pyridinyl ring and places the methoxy group at the ortho position (C2). Ortho substitution introduces steric hindrance, which may reduce conformational flexibility and affect solubility. Spectroscopic data (¹H NMR: δ 3.97 ppm for -OCH₃; IR: 1670 cm⁻¹ for C=O) highlight distinct shifts compared to meta-substituted analogs .
Substituent Variations on the Thiadiazole Ring
- The phenoxy substituent on the benzamide introduces π-π stacking capabilities, which may improve binding to hydrophobic enzyme pockets .
- 3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 310416-34-3):
The ethoxy group (-OC₂H₅) at C3 increases lipophilicity compared to methoxy, while the shorter propyl chain on the thiadiazole may reduce steric effects. Predicted pKa (7.93) suggests moderate acidity, influencing ionization under physiological conditions .
Halogen-Substituted Analogs
- MS data (m/z 345 for [M+H]⁺) confirm molecular stability .
- 2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4d in ):
Fluorine’s electronegativity and small atomic radius allow for strong hydrogen-bonding interactions. ¹H NMR data (δ 7.25–8.45 ppm for aromatic protons) reflect deshielding effects due to the fluorine substituent .
Comparative Data Table
Key Research Findings and Implications
Substituent Position Matters : Meta-substituted methoxy groups (C3) in benzamides, as in the target compound, may optimize electronic effects for enzyme inhibition compared to ortho or para positions .
Antimicrobial Potential: Analogs with chloro or fluoro substituents exhibit notable antimicrobial activity, suggesting that electron-withdrawing groups could enhance efficacy in the target compound .
Synthetic Accessibility : Microwave-assisted synthesis () and cyclization methods () are viable for scaling up production, though yields may vary with substituent complexity .
Biological Activity
3-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and thiadiazoles. Its complex structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.52 g/mol. The compound features a methoxy group, a thiadiazole moiety, and an amide functional group, contributing to its diverse chemical reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that various thiadiazole derivatives can inhibit cell proliferation in different cancer cell lines. A comparative analysis of several compounds revealed that some derivatives demonstrated IC50 values ranging from 1.2 to 5.3 μM against various cancer types, including breast (MCF-7) and colon (HCT116) cancers .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Derivative A | 1.2 | MCF-7 |
| Derivative B | 3.7 | HCT116 |
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. For example, certain compounds have shown selective antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives is another area of interest. Some studies suggest that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidative activity was often measured using assays like DPPH and ABTS, with results showing enhanced activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest it may interact with various cellular targets:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that certain thiadiazole compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Oxidative Stress : By enhancing antioxidant defenses or directly scavenging free radicals, these compounds may protect cells from oxidative damage.
Case Studies
- Study on Antiproliferative Effects : A recent study demonstrated that a related compound showed significant antiproliferative effects in vitro against multiple cancer cell lines with IC50 values indicating potent activity .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives found that specific modifications enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting structure-activity relationships that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
